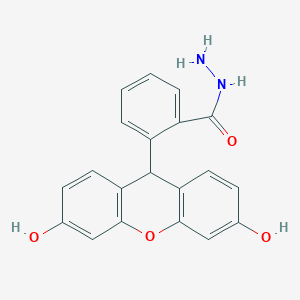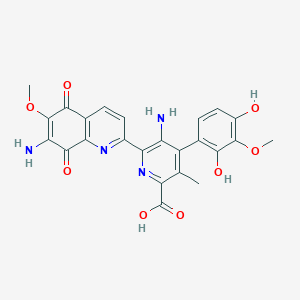
1,2-Dibromo-3-chlorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including compounds similar to 1,2-dibromo-3-chlorobenzene, involves halogenation reactions where bromine and chlorine are introduced into the benzene ring. These reactions are often facilitated by the use of catalysts or specific conditions that promote the substitution of hydrogen atoms with halogen atoms (Kitamura, Gondo, & Katagiri, 2013).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives, including those similar to 1,2-dibromo-3-chlorobenzene, have been extensively investigated using density functional theory (DFT) calculations. Studies on similar compounds have shown how the presence of halogen atoms affects the optimized structure, vibrational frequencies, and electronic properties (Arivazhagan & Meenakshi, 2011).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions :
- Catalytic oxidation of chlorinated benzenes, like 1,2-dichlorobenzene, has been studied over various catalysts. These reactions produce compounds such as phenolates, maleates, and carboxylates, with chlorine abstraction being a critical step (Krishnamoorthy & Amiridis, 1999).
- Studies have also focused on the effects of chlorine on catalytic oxidation processes. Structural and electronic factors, along with chlorine's influence on active sites, are significant in these reactions (Wang et al., 2015).
Optical Properties :
- Compounds like 1-3-dibromo-5-chlorobenzene have been studied for their non-linear optical properties. The predicted first-hyperpolarizability of these compounds makes them attractive for future research in this area (Arivazhagan & Meenakshi, 2011).
Electron Attachment and Molecular Structure :
- Research on dissociative electron attachment to chlorinated benzenes, such as 1-bromo-2-chlorobenzene, reveals the formation of Cl and Br fragment anions, indicating the importance of gas temperature in these reactions (Mahmoodi-Darian et al., 2010).
- The molecular structure of chlorinated benzenes also exhibits unique distortions, which are crucial for understanding their chemical behavior (Onda et al., 1986).
Environmental and Health Aspects :
- The environmental and health implications of chlorinated benzenes, including their odor and toxicity, are important for understanding their safe handling and impact on health (Knecht & Lewalter, 2012).
Surface Interactions :
- Theoretical studies on the interaction of chlorinated benzenes with surfaces like silicon have revealed novel structures and potential energy barriers. These studies help predict structures that preserve aromaticity (Naumkin et al., 2003).
Analytical Methods :
- Advanced analytical methods have been developed for detecting and quantifying chlorobenzenes in environmental samples, highlighting the need for effective monitoring of these compounds (Khajeh et al., 2006).
Safety And Hazards
- Toxicity : 1,2-Dibromo-3-chlorobenzene is toxic and should be handled with care.
- Environmental Impact : It is persistent in the environment and can contaminate soil and water.
- Health Effects : Exposure may cause skin and eye irritation, respiratory issues, and central nervous system effects.
Zukünftige Richtungen
Research on 1,2-Dibromo-3-chlorobenzene should focus on:
- Environmental Fate : Understanding its behavior in soil and water.
- Health Implications : Investigating long-term effects on human health.
- Alternative Synthesis Routes : Developing greener and more efficient methods for its production.
Eigenschaften
IUPAC Name |
1,2-dibromo-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMRCAWYRXJKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909025 | |
| Record name | 1,2-Dibromo-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-chlorobenzene | |
CAS RN |
104514-49-0 | |
| Record name | 1,2-Dibromo-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



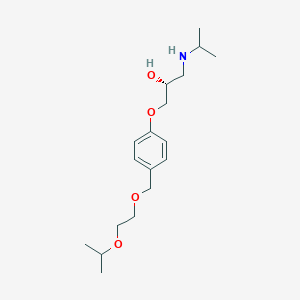
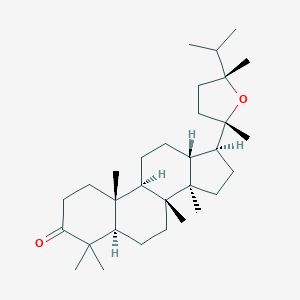
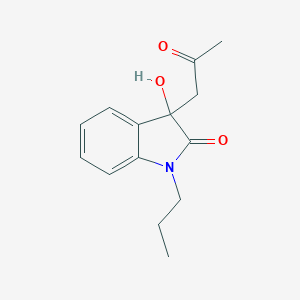
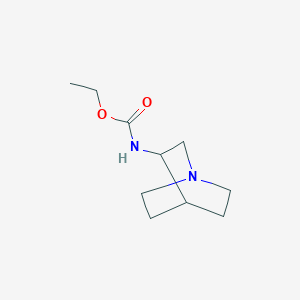
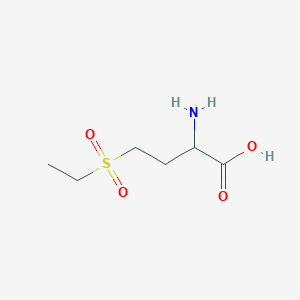
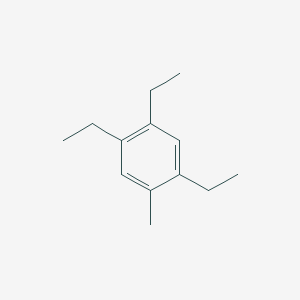
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
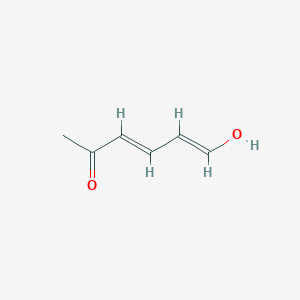
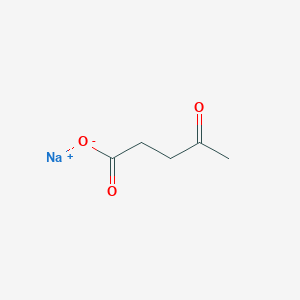
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
